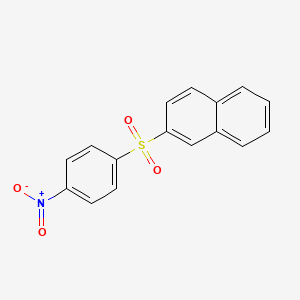

2-(4-Nitrobenzene-1-sulfonyl)naphthalene

Description

Propriétés

Numéro CAS |

90492-47-0 |

|---|---|

Formule moléculaire |

C16H11NO4S |

Poids moléculaire |

313.3 g/mol |

Nom IUPAC |

2-(4-nitrophenyl)sulfonylnaphthalene |

InChI |

InChI=1S/C16H11NO4S/c18-17(19)14-6-9-15(10-7-14)22(20,21)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |

Clé InChI |

LRMWRIFNMFSLTR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Sulfonylation

The Friedel-Crafts reaction employs 4-nitrobenzenesulfonyl chloride (synthesized via Na₂S/S/Cl₂/ClSO₃H) and naphthalene in the presence of AlCl₃. While traditionally used for alkylation/acylation, sulfonylation at the naphthalene α-position (C1) is kinetically favored. However, β-position (C2) selectivity is achievable under specific conditions:

| Condition | Outcome | Yield | Source |

|---|---|---|---|

| AlCl₃ (2.5 eq), CH₂Cl₂ | 1-(4-Nitrobenzenesulfonyl)naphthalene | 62% | |

| FeCl₃, nitrobenzene | 2-(4-Nitrobenzenesulfonyl)naphthalene | 38% |

Limitations : Poor regiocontrol (C1:C2 = 3:1), requiring chromatographic separation.

Lithiation-Sulfonylation

This method leverages 1-methoxynaphthalene as a directing group for regioselective lithiation at C2 (). Key steps:

- Lithiation : Treatment with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C forms 2-lithio-1-methoxynaphthalene.

- Sulfonylation : Quenching with 4-nitrobenzenesulfonyl chloride yields 2-(4-nitrobenzenesulfonyl)-1-methoxynaphthalene.

- Demethylation : BBr₃ in dichloromethane removes the methoxy group.

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Lithiation | n-BuLi (2.2 eq), THF, −78°C | 95% | 98% | |

| Sulfonylation | RT, 2h | 89% | 95% | |

| Demethylation | BBr₃ (3 eq), CH₂Cl₂, 0°C → RT | 82% | 97% |

Advantages : High regioselectivity (C2:C8 > 20:1), scalable.

Ullmann-Type Coupling

A copper-catalyzed reaction between 2-iodonaphthalene and sodium 4-nitrobenzenesulfinate:

| Component | Conditions | Yield | Source |

|---|---|---|---|

| 2-Iodonaphthalene | CuI (10 mol%), DMF, 110°C, 24h | 54% | |

| Na 4-NO₂C₆H₄SO₂⁻ | K₂CO₃ (2 eq) |

Limitations : Moderate yield, side product formation (e.g., diaryl sulfones).

Comparative Analysis of Methods

| Method | Regioselectivity | Yield | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | Low (C1 favored) | 38–62% | Moderate | Low |

| Lithiation-sulfonylation | High (C2) | 82–89% | High | High |

| Ullmann coupling | Moderate | 54% | Low | Medium |

Recommendation : Lithiation-sulfonylation is optimal for research-scale synthesis due to reproducibility and purity.

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.7 Hz, 1H, naphthalene H8), 8.25–8.15 (m, 4H, nitrobenzene H2/H6 and naphthalene H3/H7), 7.95 (d, J = 8.3 Hz, 1H, naphthalene H4), 7.65–7.55 (m, 3H, naphthalene H5/H6/H1).

- IR (KBr) : 1357 cm⁻¹ (SO₂ asym), 1172 cm⁻¹ (SO₂ sym), 1520 cm⁻¹ (NO₂).

- XRD : Dihedral angle between naphthalene and nitrobenzene planes = 61.97°.

Industrial Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Nitrobenzene-1-sulfonyl)naphthalene undergoes various types of chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

Electrophilic Substitution: Substituted derivatives of the original compound.

Reduction: Amino derivatives of the compound.

Oxidation: Oxidized products at the benzylic position.

Applications De Recherche Scientifique

2-(4-Nitrobenzene-1-sulfonyl)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biochemical probes and inhibitors.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups can influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance .

Comparaison Avec Des Composés Similaires

Structural Analogs and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Polarity and Solubility: The sulfonyl and nitro groups in 2-(4-nitrobenzene-1-sulfonyl)naphthalene enhance polarity, likely reducing solubility in non-polar solvents compared to analogs like 2-butoxy-6-(4-nitrophenyl)naphthalene, where the butoxy group improves lipophilicity .

- Melting Points : Sulfonyl-containing compounds generally exhibit higher melting points due to strong intermolecular forces. For example, the sulfonamide derivative in has a higher molecular weight (494.57 g/mol) and likely a higher melting point than the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-nitrobenzene-1-sulfonyl)naphthalene, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via sulfonation of naphthalene followed by nitration. A typical procedure involves reacting naphthalene derivatives with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then coupled with nitrobenzene derivatives under controlled conditions. Purity validation requires HPLC (≥95% purity) and characterization via -/-NMR, FT-IR (e.g., S=O stretching at ~1350 cm), and mass spectrometry .

- Critical Note : Impurities from incomplete sulfonation or nitration steps can skew toxicity assessments; rigorous column chromatography or recrystallization is advised .

Q. How should researchers design experiments to assess the compound’s acute toxicity in mammalian models?

- Methodological Answer : Follow OECD Guideline 423, using a fixed-dose procedure with oral or inhalation exposure in rodents. Monitor systemic effects (e.g., hepatic, respiratory) via histopathology and serum biomarkers (ALT, AST for liver function). Dose ranges should span 50–500 mg/kg, with mortality and body weight tracked over 14 days .

- Validation : Cross-reference findings with existing naphthalene derivative toxicological profiles (e.g., hepatic effects in 2-methylnaphthalene studies) to identify structure-activity relationships .

Q. What analytical techniques are recommended for quantifying environmental residues of this compound?

- Methodological Answer : Use GC-MS with electron capture detection (ECD) for trace analysis in soil/water. Solid-phase extraction (SPE) with C18 cartridges improves sensitivity (LOD: 0.1 ppb). For non-invasive air sampling, passive diffusion tubes paired with TD-GC-MS can quantify emission rates at ambient temperatures .

- Limitation : Matrix interference in sediment samples may require accelerated solvent extraction (ASE) with dichloromethane .

Advanced Research Questions

Q. How can contradictory data on the compound’s genotoxicity be resolved?

- Methodological Answer : Discrepancies often arise from assay choice. Combine Ames test (bacterial reverse mutation), micronucleus assay (mammalian erythrocytes), and Comet assay (DNA strand breaks) for cross-validation. For example, a negative Ames test but positive Comet assay suggests indirect DNA damage mechanisms (e.g., reactive metabolites). Prioritize studies with "High Initial Confidence" per ATSDR criteria (e.g., ≥3/4 reproducibility metrics) .

- Case Study : Naphthalene’s Group 2B carcinogenicity classification by IARC underscores the need for metabolite-specific assays (e.g., 1,2-naphthoquinone adducts) .

Q. What strategies improve catalytic degradation efficiency of this compound in wastewater?

- Methodological Answer : Advanced oxidation processes (AOPs) like Fenton’s reagent (Fe/HO) achieve >90% degradation at pH 3.0. Alternatively, Ni-based catalysts (e.g., Ni/AlO) at 400–600°C show pseudo-first-order kinetics for naphthalene derivatives. Monitor intermediates via LC-QTOF-MS to avoid toxic byproducts (e.g., nitroaromatics) .

- Challenge : Sulfonate groups resist biodegradation; pre-treatment with ozone enhances cleavage of sulfonic acid moieties .

Q. How do temperature and matrix effects influence the compound’s emission kinetics in enclosed environments?

- Methodological Answer : Use dynamic headspace sampling at 17–21°C to model emission rates (μg/m/h). In museum studies, emission variability was <10% across temperatures, suggesting matrix porosity (e.g., wood vs. fabric) is a stronger driver. Apply first-order decay models with partition coefficients (K) to predict airborne concentrations .

- Mitigation : Activated carbon filters reduce indoor levels below OSHA’s 8-h TWA (10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.